molecular formula C14H21N3O2S B2676527 N-methyl-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide CAS No. 953231-59-9

N-methyl-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide

Cat. No.: B2676527
CAS No.: 953231-59-9
M. Wt: 295.4
InChI Key: URJBYHYQVZRQKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N’-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a complex organic compound that features a thiophene ring, a piperidine ring, and an ethanediamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N’-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide typically involves multiple steps, starting with the preparation of the thiophene and piperidine intermediates. One common method involves the reaction of thiophene-2-carboxaldehyde with piperidine in the presence of a reducing agent to form the thiophen-2-ylmethylpiperidine intermediate. This intermediate is then reacted with N-methyl-ethanediamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N’-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The piperidine ring can be reduced to form different piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced piperidine derivatives.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

N-methyl-N’-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N’-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N’-({1-[(phenyl)methyl]piperidin-4-yl}methyl)ethanediamide
  • N-methyl-N’-({1-[(furanyl)methyl]piperidin-4-yl}methyl)ethanediamide
  • N-methyl-N’-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide

Uniqueness

N-methyl-N’-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-methyl-N'-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-15-13(18)14(19)16-9-11-4-6-17(7-5-11)10-12-3-2-8-20-12/h2-3,8,11H,4-7,9-10H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJBYHYQVZRQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC1CCN(CC1)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.